Dexnebivolol

Übersicht

Beschreibung

Nebivolol is a beta-1 adrenergic receptor antagonist with antihypertensive and vasodilatory activity. Nebivolol binds to and blocks the beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, nebivolol potentiates nitric oxide (NO), thereby relaxing vascular smooth muscle and exerting a vasodilatory effect.

Nebivolol is a beta-blocker and antihypertensive medication that has additional vasodilatory activity mediated by nitric oxide release. Nebivolol has yet to be linked to instances of clinically apparent liver injury.

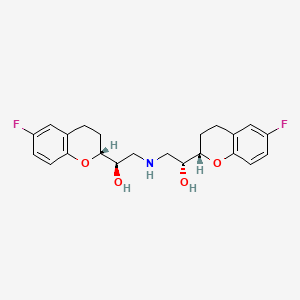

(S,R,R,R)-nebivolol is a 2,2'-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol] that has (1R,1'R,2R,2'S)-configuration. It is a conjugate base of a (S,R,R,R)-nebivolol(1+). It is an enantiomer of a (R,S,S,S)-nebivolol.

Wissenschaftliche Forschungsanwendungen

Behandlung von Bluthochdruck

Nebivolol ist ein hochselektiver β1-Adrenorezeptor-Antagonist der dritten Generation . Es wird besonders für die Behandlung von Bluthochdruck empfohlen , eine weltweit verbreitete Krankheit, die ein wichtiger Risikofaktor für verschiedene Erkrankungen wie ischämische Herzkrankheit, Herzinsuffizienz, Schlaganfall, Vorhofflimmern, chronische Nierenerkrankung, periphere arterielle Verschlusskrankheit und kognitive Beeinträchtigung ist .

Verbesserte orale Bioverfügbarkeit

Forscher haben neue Nebivolol-Tabletten zur oralen Einnahme entwickelt, um die geringe Löslichkeit/Auflösungseigenschaften zu verbessern . Diese Eigenschaften sind der Hauptgrund für die schlechte/variable orale Bioverfügbarkeit . Durch die Verwendung von Cyclodextrin (CD)-Komplexierung wurden die Auflösungseigenschaften von Nebivolol deutlich verbessert .

Entwicklung von Tabletten zur oralen Einnahme

Die Entwicklung von Nebivolol-Tabletten zur oralen Einnahme mit verbesserten Auflösungseigenschaften basiert auf Kombinationen mit Cyclodextrinen . Eine Kapselformulierung mit der gleichen Zusammensetzung wie Nebivolol-SBEβCD-Tabletten zeigte nach 5 Minuten eine etwa 90%ige Steigerung des gelösten Wirkstoffs im Vergleich zur Referenztablette und erreichte nach nur 20 Minuten eine 100%ige Auflösung des Wirkstoffs .

Einsatz in der Therapie

Nebivolol wird seit über drei Jahrzehnten in der Therapie eingesetzt . Monoklonale Antikörper (mAbs) und Antikörper-ähnliche Moleküle (wie Antikörperfragmente oder Bispezifika) haben sich als effektive Humantherapeutika äußerst erfolgreich etabliert .

Krankheitsdiagnostik

Nebivolol wurde für die Krankheitsdiagnostik in verschiedenen Indikationen wie Infektionskrankheiten, insbesondere in Bezug auf Tuberkulose und HIV, und in der Krebsdiagnostik eingesetzt .

Biomedizinische Forschung

Nebivolol wurde aufgrund seiner hervorragenden Spezifitäten in der biomedizinischen Forschung eingesetzt . Viele grundlegende und routinemässige Laboranwendungen basieren auf den Wechselwirkungen von Antikörpern mit ihren jeweiligen Antigenen .

Wirkmechanismus

Target of Action

Dexnebivolol primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function, including heart rate and contractility .

Mode of Action

This compound acts as a highly-selective inhibitor of beta-1 adrenergic receptors . Unlike other beta-blockers, this compound also produces an endothelium-derived nitric oxide-dependent vasodilation .

Pharmacokinetics

This compound exhibits extensive first-pass metabolism to multiple active metabolites with variable activity . The absolute oral bioavailability of this compound varies from 12 to 96% . The time to peak is between 1.5 to 4 hours , and the elimination half-life is between 12 to 19 hours . It is primarily bound to albumin in the plasma .

Result of Action

The result of this compound’s action is a decrease in blood pressure and an improvement in heart function . It has been shown to be effective in the management of hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, physical activity, stress, and socioeconomic status can impact the effectiveness of the drug . More research is needed to fully understand the impact of these factors on the action of this compound.

Eigenschaften

IUPAC Name |

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-YHBROIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118457-14-0, 118457-15-1 | |

| Record name | Nebivolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexnebivolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXNEBIVOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43D0296P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEBIVOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030Y90569U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

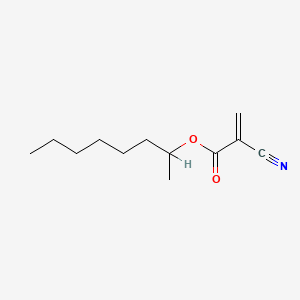

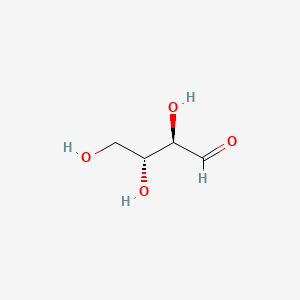

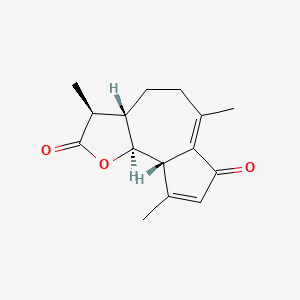

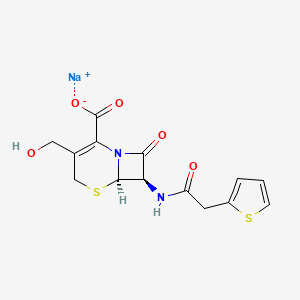

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

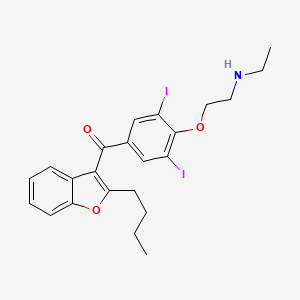

Feasible Synthetic Routes

Q & A

A: (+)-Nebivolol, the pharmacologically active enantiomer of nebivolol, is a highly selective β1-adrenergic receptor antagonist. [, , ] This means it primarily binds to and blocks the β1-adrenergic receptors found in various tissues, particularly in the heart and blood vessels.

ANone: By blocking β1-adrenergic receptors, (+)-nebivolol inhibits the effects of adrenaline and noradrenaline on the heart, leading to:

- Decreased heart rate: This reduces the workload on the heart and oxygen demand. []

- Lowered blood pressure: This is achieved through reduced cardiac output and potentially through vasodilation, mediated by nitric oxide release. [, , , ]

A: Yes, (+)-nebivolol has been shown to possess additional vasodilatory properties independent of its β1-blocking action. [, , , , ] This is attributed to its ability to:

- Stimulate nitric oxide (NO) release: This contributes to vasodilation and potentially to the reversal of endothelial dysfunction. [, , , , , , , ]

- Activate β3-adrenergic receptors: This can further contribute to vasodilation, particularly in coronary microvessels. []

A: The molecular formula of (+)-nebivolol is C22H25F2NO4. Its molecular weight is 405.44 g/mol. []

A: While specific spectroscopic data is not provided in the research excerpts, (+)-nebivolol's structure has been confirmed through techniques like X-ray crystallography, which provides detailed information about bond lengths, angles, and overall conformation. []

A: While the provided research excerpts don’t delve into computational studies on (+)-nebivolol itself, computational methods like QSAR (Quantitative Structure-Activity Relationship) could be employed to predict the activity of potential nebivolol analogs. This involves correlating the structure of molecules with their biological activity, aiding in the design of new drugs. []

A: The cardiac antihypertensive activity of nebivolol resides primarily in the (+)-nebivolol enantiomer. This is in contrast to most other β-blockers where the S-enantiomer is generally more active. [] This difference highlights the importance of stereochemistry in determining the pharmacological properties of drugs.

ANone:

- Hydroxypropanolamine Substructure: This differentiates nebivolol from other β-blockers and may contribute to its unique enantiomeric activity profile. []

- Rigid Ring Structure: Nebivolol contains a rigid ring structure that may contribute to its high selectivity for β1-adrenergic receptors and its divergence from the standard β-blocker pharmacophore model. []

A: While the research excerpts don't provide specific stability data, they mention that (+)-nebivolol is highly lipophilic, which can impact its formulation and stability. [, ] Studies have explored various strategies to enhance its solubility and dissolution rate, including the development of liquisolid formulations. []

A: Liquisolid formulations have shown promise in enhancing the bioavailability of (+)-nebivolol. [] This approach involves dissolving the drug in a suitable non-volatile solvent and then incorporating it into a solid carrier, improving its wetting properties and dissolution rate.

A: (+)-Nebivolol is extensively metabolized, primarily by the cytochrome P450 isoenzyme 2D6 (CYP2D6). [, ]

A: Yes, co-administration of (+)-nebivolol with drugs that are strong inhibitors or inducers of CYP2D6 can alter its plasma concentrations and potentially lead to therapeutic failures or adverse effects. []

ANone: The relationship between (+)-nebivolol plasma concentrations and its blood pressure-lowering effects appears to be complex and may involve both β1-adrenergic receptor blockade and nitric oxide-mediated mechanisms.

A: Studies have utilized isolated blood vessel preparations, like rat thoracic aorta and mesenteric arteries, to investigate (+)-nebivolol's vasodilatory effects and its impact on nitric oxide and peroxynitrite release. [, ]

ANone: Various animal models have been employed, including:

- Spontaneously hypertensive rats (SHR): These are commonly used to study hypertension and the effects of antihypertensive drugs like (+)-nebivolol on blood pressure regulation and vascular remodeling. [, ]

- Rat models of heart failure: These models help evaluate (+)-nebivolol's effects on cardiac function, remodeling, and survival in the setting of heart failure. [, ]

- Rat models of nephrotoxicity: Studies have explored (+)-nebivolol's potential protective effects against drug-induced kidney damage. []

A: Yes, (+)-nebivolol has been extensively studied in clinical trials for the treatment of hypertension and heart failure. [, , , , ] Studies have demonstrated its efficacy in lowering blood pressure and improving cardiac function in patients with these conditions.

ANone: Several analytical techniques have been employed for the quantification of (+)-nebivolol, including:

- High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for the separation, identification, and quantification of drug substances, including (+)-nebivolol. [, , , ]

- Thin-Layer Chromatography (TLC): This technique is useful for the qualitative and semi-quantitative analysis of (+)-nebivolol, especially in pharmaceutical formulations. [, ]

- Mass Spectrometry (MS): This highly sensitive technique can be coupled with HPLC (LC-MS) to identify and quantify (+)-nebivolol and its metabolites in biological samples with high sensitivity and selectivity. []

A: (+)-Nebivolol exhibits low water solubility, which can limit its dissolution rate and, consequently, its bioavailability. []

A: A faster dissolution rate generally leads to quicker drug absorption and, potentially, faster onset of action. Therefore, improving the dissolution rate of (+)-nebivolol is crucial for enhancing its bioavailability and therapeutic efficacy. []

A: Yes, analytical methods, particularly HPLC methods, for the determination of (+)-nebivolol have been validated according to ICH guidelines. [, , ] This validation process ensures that the method is accurate, precise, specific, and reliable for its intended purpose.

ANone: Yes, several other β-blockers are available for the treatment of hypertension and heart failure, including:

- Atenolol: A selective β1-blocker often used as a comparator drug in studies evaluating the efficacy and safety of (+)-nebivolol. [, , ]

- Metoprolol: Another selective β1-blocker available in both immediate-release and extended-release formulations. [, , , ]

- Carvedilol: A non-selective β-blocker and α1-blocker with antioxidant properties. [, ]

A: (+)-Nebivolol has shown comparable efficacy to other β-blockers in lowering blood pressure and improving symptoms of heart failure. [, ] Its unique vasodilatory and antioxidant properties may offer additional benefits, but further research is needed to confirm these advantages.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.